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Compound of Interest

Compound Name: Cyclooctatin

Cat. No.: B1233482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cyclooctatin, a diterpenoid natural product isolated from Streptomyces melanosporofaciens,

has garnered interest for its biological activity as a competitive inhibitor of lysophospholipase. A

thorough understanding of its physico-chemical properties is paramount for its application in

research and drug development. This technical guide provides a comprehensive overview of

the core physico-chemical characteristics of Cyclooctatin, including its structural details,

physical properties, and spectral data. Detailed experimental protocols for the determination of

these properties are also provided, alongside a visualization of its biosynthetic pathway.

Chemical and Physical Properties
The fundamental chemical and physical properties of Cyclooctatin are summarized in the

tables below for easy reference and comparison.

Table 1: General Chemical Properties of Cyclooctatin
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Property Value Source

Molecular Formula C₂₀H₃₄O₃ [1]

Molecular Weight 322.49 g/mol [2][3]

CAS Number 139552-97-9 [2]

IUPAC Name

(1S,3aR,4R,7R,9aR,10aR)-1-

(hydroxymethyl)-7-(1-

methylethyl)-4,9a-dimethyl-

1,2,3,3a,4,5,7,8,9,9a,10,10a-

dodecahydrodicyclopenta[a,d]c

yclooctene-3,4-diol

InChI

InChI=1S/C20H34O3/c1-

12(2)14-5-7-19(3)10-15-13(11-

21)9-17(22)18(15)20(4,23)8-6-

16(14)19/h6,12-15,17-18,21-

23H,5,7-11H2,1-4H3/b16-

6-/t13-,14+,15+,17+,18-,19+,2

0+/m1/s1

InChIKey
MSKFOQCDNOFJAT-

SOFYXZRVSA-N

Canonical SMILES
CC(C)C1CC/C(=C\CC2(C(C3

C2C(C(C3O)CO)O)C)C)/C1

Table 2: Physical Properties of Cyclooctatin
Property Value Source

Appearance Colorless powder [1]

Melting Point 183-185 °C (decomposition) [3]

Solubility
Soluble in Methanol, Acetone,

DMSO; Insoluble in Water
[3]

Spectral Data
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Spectroscopic data is crucial for the structural elucidation and verification of Cyclooctatin.

Table 3: ¹³C NMR Spectral Data of Cyclooctatin
Solvent: CD₃OD, 125 MHz

Position Chemical Shift (δC, ppm)

1 45.6

2 35.8

3 77.2

4 75.3

5 45.5

6 154.0

7 34.8

8 44.5

9 24.8

10 119.6

11 35.8

12 45.6

13 26.7

14 25.1

15 65.9

16 63.5

17 17.1

18 26.7

19 25.1

20 17.1
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Note: The provided ¹³C NMR data is based on published literature. Specific peak assignments

may vary slightly based on experimental conditions.

¹H NMR Spectroscopy: Detailed ¹H NMR spectral data with assigned chemical shifts, coupling

constants, and integrations for Cyclooctatin are not readily available in the public domain.

However, analysis of its structure suggests the presence of olefinic protons in the range of δ

5.0-6.0 ppm, protons attached to carbons bearing hydroxyl groups between δ 3.5-4.5 ppm, and

a complex region of aliphatic and methyl protons between δ 0.8-2.5 ppm.

Infrared (IR) Spectroscopy: A published IR spectrum for Cyclooctatin is not available. Based

on its functional groups, characteristic absorption bands are expected for O-H stretching

(broad, ~3300-3500 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), and C=C stretching

(~1650 cm⁻¹).

Mass Spectrometry (MS): A detailed mass spectrum with fragmentation analysis for

Cyclooctatin is not publicly available. The molecular ion peak [M]⁺ would be expected at m/z

322. Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl

groups and cleavage of the hydrocarbon backbone.

Experimental Protocols
The following are detailed methodologies for the determination of the key physico-chemical

properties of Cyclooctatin.

Determination of Melting Point
The melting point of Cyclooctatin can be determined using the capillary method with a

calibrated melting point apparatus.

Sample Preparation: A small amount of the dry, powdered Cyclooctatin is packed into a

thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus: A calibrated digital melting point apparatus.

Procedure:

The capillary tube containing the sample is placed in the heating block of the apparatus.
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The temperature is raised at a rapid rate initially to approximately 15-20 °C below the

expected melting point.

The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.

The temperature at which the first drop of liquid appears (onset) and the temperature at

which the entire solid has melted (completion) are recorded as the melting point range.

The decomposition of the sample should also be noted.

Determination of Solubility
The solubility of Cyclooctatin in various solvents can be determined using the equilibrium

shake-flask method.

Materials: Cyclooctatin powder, selected solvents (e.g., methanol, acetone, DMSO, water),

a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-

UV).

Procedure:

An excess amount of Cyclooctatin is added to a known volume of the solvent in a sealed

flask.

The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C)

and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

The resulting suspension is filtered through a 0.45 µm syringe filter to remove undissolved

solid.

The concentration of Cyclooctatin in the clear filtrate is determined by a validated

analytical method. The solubility is expressed in units such as mg/mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of Cyclooctatin is dissolved in a suitable

deuterated solvent (e.g., CD₃OD or CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR

spectrum. Key parameters include an appropriate spectral width, acquisition time, and

relaxation delay to ensure quantitative analysis.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used

to acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
The IR spectrum of solid Cyclooctatin can be obtained using the KBr pellet method or as a

thin film.

KBr Pellet Method:

A small amount of Cyclooctatin (1-2 mg) is intimately mixed and ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder.

The mixture is pressed under high pressure in a die to form a transparent or translucent

pellet.

The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is

recorded.

Thin Film Method:

A small amount of Cyclooctatin is dissolved in a volatile solvent (e.g., acetone or

methanol).

A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

The spectrum is recorded.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1233482?utm_src=pdf-body
https://www.benchchem.com/product/b1233482?utm_src=pdf-body
https://www.benchchem.com/product/b1233482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like HPLC (LC-MS).

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-

Assisted Laser Desorption/Ionization (MALDI) is suitable to obtain the molecular ion.

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is

used to determine the accurate mass of the molecular ion and its fragments, which aids in

confirming the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to induce

fragmentation of the molecular ion and analyze the resulting fragment ions to gain structural

information.

Biological Activity and Signaling Pathway
Cyclooctatin is recognized as a competitive inhibitor of lysophospholipase.[1][2] This enzyme

plays a role in lipid metabolism and signaling. The competitive nature of the inhibition suggests

that Cyclooctatin binds to the active site of the enzyme, competing with the natural substrate.

The inhibition constant (Ki) for this interaction has been reported to be 4.8 x 10⁻⁶ M.[1]

Biosynthesis of Cyclooctatin
The biosynthesis of Cyclooctatin in Streptomyces species proceeds through the diterpenoid

pathway, starting from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl

pyrophosphate (DMAPP). The key steps are catalyzed by a series of enzymes encoded by the

cot gene cluster.

Precursor Synthesis

Diterpene Backbone Formation Cyclization and Oxidation
Isopentenyl Pyrophosphate (IPP)

Geranylgeranyl Pyrophosphate (GGPP)

CotB1 (GGPP synthase)

Dimethylallyl Pyrophosphate (DMAPP)

CotB1 (GGPP synthase)

Cyclooctat-9-en-7-olCotB2 (Diterpene cyclase) Cyclooctat-9-en-5,7-diolCotB3 (P450 monooxygenase) CyclooctatinCotB4 (P450 monooxygenase)
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Click to download full resolution via product page

Caption: Biosynthetic pathway of Cyclooctatin from primary metabolites.

Experimental Workflow for Physico-chemical
Characterization
The logical workflow for the comprehensive physico-chemical characterization of a natural

product like Cyclooctatin is depicted below.

Isolation & Purification of Cyclooctatin

Structural Elucidation Physical Property DeterminationSpectroscopic Analysis

NMR (1H, 13C, 2D)Mass Spectrometry (HRMS, MS/MS) Melting PointSolubilityIR Spectroscopy

Comprehensive Technical Report

Click to download full resolution via product page

Caption: Workflow for the physico-chemical characterization of Cyclooctatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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